molecular formula C16H19NO3S B1370567 Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate CAS No. 905011-75-8

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

Cat. No.: B1370567
CAS No.: 905011-75-8
M. Wt: 305.4 g/mol
InChI Key: HYTOBRYCOKAAMV-UHFFFAOYSA-N
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Description

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a high-purity chemical intermediate designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the privileged pharmacophore class of aminothiophenes , which are highly valued for their versatile biological properties and presence in several therapeutic agents . The structure features a multifunctional aminothiophene core, which serves as a key synthetic building block for developing novel bioactive molecules . This compound is of significant interest in pharmacological research, particularly as a precursor for the development of potent phosphodiesterase (PDE) inhibitors . Similar aminothiophene-carboxamide derivatives have been investigated for treating cardiovascular conditions and erectile dysfunction, with the aminothiophene core playing a critical role in target engagement . The 4-methoxyphenyl substituent can enhance metabolic stability and influence binding affinity, making it a valuable structural motif for optimizing drug-like properties. The propyl ester group offers a synthetically accessible handle for further functionalization into amides or other derivatives. Key Research Applications: Medicinal chemistry and lead optimization for PDE inhibitor programs Bioisostere for phenyl ring systems to improve physicochemical properties Building block for compounds with potential anti-inflammatory, anticancer, and antimicrobial activity Core scaffold for structure-activity relationship (SAR) studies in heterocyclic chemistry This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-4-9-20-16(18)14-13(10(2)21-15(14)17)11-5-7-12(19-3)8-6-11/h5-8H,4,9,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYTOBRYCOKAAMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)OC)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) in the presence of a base like sodium ethoxide.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction. This involves the reaction of a boronic acid derivative of 4-methoxyphenyl with a halogenated thiophene intermediate in the presence of a palladium catalyst and a base.

    Amination: The amino group can be introduced via a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.

    Esterification: The carboxyl group can be esterified with propanol in the presence of an acid catalyst like sulfuric acid to form the propyl ester.

Industrial Production Methods

Industrial production of this compound typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of thiophene compounds, including propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate, exhibit promising antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . The minimum inhibitory concentration (MIC) values for active derivatives have shown significant activity, suggesting potential for therapeutic use in treating infections.
  • Tuberculosis Treatment
    • The compound has been identified as a potential inhibitor of the Mycobacterium tuberculosis enzyme Pks13, which is crucial for the synthesis of mycolic acids in the bacterial cell wall. This mechanism presents a novel approach to combat tuberculosis, particularly in light of rising antibiotic resistance . The screening of large chemical libraries has highlighted its potential as a lead compound for developing new anti-TB drugs.
  • Cancer Research
    • Preliminary studies suggest that thiophene derivatives can exhibit antiproliferative effects against cancer cell lines. For instance, compounds with similar structures have shown activity in inhibiting breast cancer cell lines (MCF-7 and MDA-MB-231), indicating the need for further exploration into their mechanisms of action and efficacy .

Antimicrobial Evaluation

In a study evaluating various thiophene derivatives, this compound was tested alongside other compounds. The results demonstrated that this compound had a notable effect on biofilm formation and bacterial viability, underscoring its potential application in developing new antimicrobial agents .

Tuberculosis Inhibition

A comprehensive screening of over 150,000 compounds revealed that this compound could inhibit the Pks13 enzyme effectively. This finding positions the compound as a promising candidate for further development into a therapeutic agent against tuberculosis, particularly useful in cases resistant to current treatments .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against Staphylococcus aureus and Staphylococcus epidermidis
Tuberculosis TreatmentInhibits Pks13 enzyme; potential for new TB therapies
Cancer ResearchAntiproliferative effects on breast cancer cell lines

Mechanism of Action

The mechanism of action of Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and methoxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The thiophene ring’s aromatic nature allows it to participate in π-π stacking interactions with aromatic residues in proteins, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural similarities with other 2-aminothiophene-3-carboxylate derivatives. Key analogs include:

Compound Name Ester Group Position 4 Substituent Position 5 Substituent
Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate Propyl 4-Methoxyphenyl Methyl
Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate Ethyl Methyl Phenyl
Isopropyl 2-amino-5-methyl-4-(4-propylphenyl)thiophene-3-carboxylate Isopropyl 4-Propylphenyl Methyl

Key Observations:

  • The ester group (propyl vs. ethyl vs. isopropyl) influences lipophilicity and bioavailability. Propyl esters generally enhance membrane permeability compared to ethyl esters.
  • The aryl substituent at position 4 varies: the methoxy group (electron-donating) in the target compound may improve solubility and binding affinity compared to the hydrophobic propylphenyl group in the isopropyl analog .
  • The methyl group at position 5 is conserved in two compounds, suggesting steric or electronic stabilization of the thiophene core.

Physicochemical Properties

Property Target Compound (Propyl) Ethyl Analog Isopropyl Analog
Molecular Weight (g/mol) ~319.4 (calculated) ~275.3 ~341.5
Lipophilicity (LogP) ~3.8 (estimated) ~2.9 ~4.5
Aqueous Solubility Low (methoxy improves) Moderate Very low

Notes:

  • The 4-methoxyphenyl group in the target compound likely enhances water solubility compared to the 4-propylphenyl group in the isopropyl analog due to polar methoxy interactions.
  • Longer ester chains (e.g., propyl vs. ethyl) increase lipophilicity, favoring cellular uptake but reducing solubility.

Biological Activity

Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, characterized by its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3SC_{16}H_{19}NO_3S with a molecular weight of 305.4 g/mol. The compound features several functional groups, including:

  • Amino group (-NH₂)
  • Carboxylate group (-COO⁻)
  • Methoxy group (-OCH₃)
  • Thiophene ring

These functional groups contribute to its reactivity and biological properties, making it a versatile molecule for various applications in medicinal and materials chemistry .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The amino and methoxy groups can form hydrogen bonds with active sites of enzymes, modulating their activity. For instance, docking studies suggest that the compound may interact with tubulin, affecting microtubule dynamics and cell cycle progression .
  • Receptor Interaction : The thiophene ring's aromatic nature allows it to engage in π-π stacking interactions with aromatic residues in proteins, influencing various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. For example:

  • Cell Proliferation Inhibition : In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, with IC₅₀ values indicating effectiveness in the low micromolar range. It has been reported to arrest the cell cycle at the G2/M phase by disrupting tubulin polymerization .

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects, which are essential for developing therapeutics targeting inflammatory diseases. Studies suggest that its structural components contribute to this activity by inhibiting pro-inflammatory pathways .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds highlights the importance of specific substituents on biological activity:

CompoundSubstituentIC₅₀ (μM)Activity
A-NH₂0.08Anticancer
B-OCH₃12.07Anticancer
C-S40Moderate

In this context, the presence of the methoxy group appears to enhance the compound's potency against cancer cells compared to other derivatives lacking this substituent .

Case Studies

  • In Vitro Studies : A study assessing the cytotoxic effects of this compound on HeLa cells demonstrated over 90% inhibition of cell proliferation at certain concentrations. This study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers .
  • Docking Simulations : Computational simulations have revealed potential binding sites for this compound on tubulin, suggesting a mechanism similar to known microtubule inhibitors like paclitaxel. These findings support further exploration into its therapeutic applications in oncology .

Q & A

What are the optimal synthetic routes for preparing Propyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate?

Basic Research Question
The synthesis typically involves a multi-step procedure starting with a Gewald reaction, which is widely used for 2-aminothiophene derivatives. A common approach includes:

Condensation : Reacting substituted acetophenones (e.g., 4-methoxypropiophenone) with cyanoacetate derivatives in the presence of sulfur and a base (e.g., morpholine) to form the thiophene core.

Esterification : Introducing the propyl ester group via nucleophilic substitution or transesterification under reflux conditions with propanol and acid catalysts.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Key Considerations : Monitor reaction progress via TLC and confirm regioselectivity using 1H^{1}\text{H}-NMR to distinguish between 4- and 5-substituted isomers.

How is the compound characterized using spectroscopic and crystallographic methods?

Basic Research Question
A combination of techniques ensures structural validation:

  • Spectroscopy :
    • 1H^{1}\text{H}/13C^{13}\text{C}-NMR : Assign signals for the methoxyphenyl (δ ~3.8 ppm for OCH3_3), aminothiophene (δ ~6.5-7.5 ppm for aromatic protons), and propyl ester (δ ~4.1 ppm for CH2_2O, δ ~1.0-1.6 ppm for CH2_2/CH3_3) .
    • IR : Confirm the presence of ester carbonyl (C=O stretch ~1700 cm1^{-1}) and amino groups (N-H stretch ~3300 cm1^{-1}).
  • Crystallography :
    • Single-crystal X-ray diffraction using SHELXL (for refinement) and WinGX (for data processing) to resolve bond lengths, angles, and intermolecular interactions. ORTEP-3 generates thermal ellipsoid plots for anisotropic displacement analysis .

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